2-Amino-4-methyl-5-propylthiophene-3-carbonitrile
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Overview
Description
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . This compound is characterized by its unique thiophene ring structure, which is substituted with amino, methyl, propyl, and carbonitrile groups. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 2-Amino-4-methyl-5-propylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of high-purity reagents and catalysts to ensure the desired yield and purity of the final product .
Chemical Reactions Analysis
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-propylthiophene-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups play crucial roles in its reactivity, enabling it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
- 2-Amino-4-methylthiophene-3-carbonitrile
- 2-Amino-5-propylthiophene-3-carbonitrile
- 4-Methyl-5-propylthiophene-3-carbonitrile
These compounds share similar structural features but differ in their substitution patterns, which can significantly impact their chemical properties and applications .
Properties
IUPAC Name |
2-amino-4-methyl-5-propylthiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-3-4-8-6(2)7(5-10)9(11)12-8/h3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFNHHDMQLXUGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(S1)N)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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